molecular formula C20H22N2O2 B5480797 N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)propanamide

N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)propanamide

Cat. No.: B5480797
M. Wt: 322.4 g/mol
InChI Key: VQTTWMXPUQOLSP-JLHYYAGUSA-N
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Description

“N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)propanamide”, also known as Quinolinecarboxamide Chalcone (QCC), is a novel organic compound . It has been studied for its linear and third-order nonlinear optical (TNLO) properties .


Synthesis Analysis

The compound is synthesized using an aldol condensation and carboxamide formation method . The organic sample QCC was examined by FT-IR, 1H NMR, 13C NMR, and mass spectroscopic techniques .


Molecular Structure Analysis

The chemical structure of organic molecules like QCC can be fine-tuned to achieve the desired NLO properties . The delocalization of electronic charge distribution in organic molecules leads to a high mobility due to overlapping of π orbitals which leads to large NLO properties .


Chemical Reactions Analysis

The compound exhibits large TNLO susceptibility under pulsed and continuous wave regime . The nonlinear refractive index (n2) of QCC was attributed to negative nonlinearity due to self-defocusing effect, and nonlinear absorption coefficient (β) indicates the behaviors of saturable absorption (SA) and reverse saturable absorption (RSA) .


Physical and Chemical Properties Analysis

The order of nonlinear refractive index and nonlinear absorption coefficient of QCC was measured to be 10−11m2/W and 10−5 m/W . The UV-visible absorption spectrum covers the entire visible region and observed that the shift towards the red region by increasing the solvent polarity which is the result of positive solvatochromism .

Mechanism of Action

The real and imaginary features of the TNLO susceptibility (χ(3)) of QCC in polar solvents were calculated to be the order of 10─7 esu . The spectral characteristics of solvent on TNLO susceptibility of QCC were discussed .

Properties

IUPAC Name

N-[3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-20(24)21-17-7-5-6-16(14-17)19(23)13-10-15-8-11-18(12-9-15)22(2)3/h5-14H,4H2,1-3H3,(H,21,24)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTTWMXPUQOLSP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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